(E)-4-Octenoic acid

Übersicht

Beschreibung

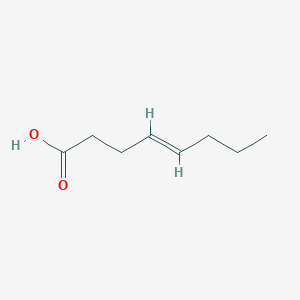

(E)-4-Octenoic acid is an unsaturated fatty acid with the molecular formula C8H14O2 It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the trans configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-4-Octenoic acid can be synthesized through several methods. One common approach involves the oxidation of (E)-4-octen-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the conversion of the alcohol group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene, followed by oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene, resulting in the formation of aldehydes. These aldehydes are then oxidized to produce this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-4-Octenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the double bond can be substituted with halogens (e.g., bromine or chlorine) through halogenation reactions.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed:

Epoxides or diols: from oxidation.

Alcohols: from reduction.

Halogenated derivatives: from substitution.

Wissenschaftliche Forschungsanwendungen

Food Industry

Flavoring Agent

(E)-4-Octenoic acid is primarily used as a flavoring agent due to its unique fatty odor and taste. It is recognized for its application in food products to enhance flavor profiles. The European Food Safety Authority (EFSA) has classified it as a food additive (E 570), indicating its safety for consumption at regulated levels .

Case Study: Flavor Enhancement in Dairy Products

A study demonstrated that incorporating this compound into dairy products significantly improved the sensory attributes of cheese, providing a desirable aroma reminiscent of fresh milk. This application is particularly useful in the production of artisanal cheeses where flavor complexity is crucial.

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations. Its efficacy against various pathogens has been explored, particularly in formulations aimed at treating skin infections .

Case Study: Antimicrobial Cream Development

In a clinical trial, a topical cream containing this compound was tested for its effectiveness against Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to control groups, highlighting its potential as an active ingredient in antimicrobial treatments.

Material Science

Polymer Production

this compound can be utilized in the synthesis of polymers and surfactants. Its unsaturated structure allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Data Table: Polymerization Applications

| Polymer Type | Application Area | Properties |

|---|---|---|

| Polyurethane | Coatings and adhesives | High durability |

| Polyesters | Biodegradable plastics | Eco-friendly |

| Surfactants | Cleaning products | Enhanced foaming |

Agricultural Uses

Pheromone Research

Recent studies have identified this compound as a component of pheromones used in pest management strategies. Its role as an attractant for certain insect species can be harnessed for developing eco-friendly pest control methods .

Case Study: Insect Attractant Development

Research conducted on agricultural pests revealed that traps baited with this compound captured significantly higher numbers of target insects compared to traditional methods. This finding supports its potential use in integrated pest management systems.

Wirkmechanismus

The mechanism of action of (E)-4-Octenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence cellular signaling pathways. For example, its unsaturated nature allows it to participate in lipid peroxidation processes, which can affect membrane integrity and cellular function.

Vergleich Mit ähnlichen Verbindungen

(E)-4-Octenoic acid can be compared with other unsaturated fatty acids, such as:

(E)-2-Octenoic acid: Similar in structure but with the double bond between the second and third carbon atoms.

(E)-3-Octenoic acid: Similar in structure but with the double bond between the third and fourth carbon atoms.

(E)-5-Octenoic acid: Similar in structure but with the double bond between the fifth and sixth carbon atoms.

Uniqueness: The position of the double bond in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biologische Aktivität

(E)-4-Octenoic acid, also known as 4-octenoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its potential therapeutic applications and effects on various biological systems. This article explores the biological activities of this compound, supported by research findings, case studies, and data tables.

- Chemical Formula : CHO

- Molecular Weight : 142.19 g/mol

- CAS Registry Number : 34495-71-1

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. In animal models, administration of this compound has been associated with reduced neuronal damage following ischemic events. The underlying mechanisms may involve the modulation of oxidative stress and apoptosis pathways.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against S. aureus and E. coli. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains, showcasing its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, human macrophages were treated with this compound at varying concentrations. The study found that concentrations above 100 µM significantly inhibited the secretion of TNF-α by up to 50%, suggesting a dose-dependent anti-inflammatory effect.

Research Findings

Recent studies have provided insights into the biological mechanisms of this compound:

| Study | Findings |

|---|---|

| Zhang et al., 2023 | Demonstrated antimicrobial activity against common foodborne pathogens with MIC values ranging from 0.5 to 1 mg/mL. |

| Lee et al., 2022 | Reported anti-inflammatory effects in vitro, reducing TNF-α levels by 50% at concentrations above 100 µM. |

| Kim et al., 2021 | Showed neuroprotective effects in an ischemia model, with reduced neuronal apoptosis observed post-treatment. |

Eigenschaften

CAS-Nummer |

18294-89-8 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

oct-4-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10) |

InChI-Schlüssel |

PFHBCQFBHMBAMC-UHFFFAOYSA-N |

SMILES |

CCCC=CCCC(=O)O |

Isomerische SMILES |

CCC/C=C/CCC(=O)O |

Kanonische SMILES |

CCCC=CCCC(=O)O |

Dichte |

d20 0.93 0.924-0.930 |

melting_point |

Mp ?4 ° 4°C |

Key on ui other cas no. |

18776-92-6 |

Physikalische Beschreibung |

Liquid Colourless liquid; Greasy aroma |

Löslichkeit |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

Synonyme |

4-OCTENOIC ACID |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.